![molecular formula C20H21N5O B5627978 4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5627978.png)
4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-2-(4H-1,2,4-triazol-4-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule characterized by the presence of a phenylpiperidinyl group linked through a carbonyl function to a pyridine ring substituted with a triazolyl group. It is part of a broader class of chemicals known for exhibiting significant biological and chemical properties due to their complex structural motifs, which include pyridine and triazole rings.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions that often start with basic building blocks like 2-cyanopyridine, which can be further modified using various reagents (e.g., N-phenylthiosemicarbazide) to introduce the desired functional groups, such as the triazole ring. A typical example involves the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide to afford derivatives like 4-phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which can be further reacted with chloroacetic acid followed by esterification to yield more complex derivatives (Castiñeiras, García-Santos, & Saa, 2018).
Molecular Structure Analysis
The molecular and supramolecular structures of these compounds and their complexes can be assessed using X-ray diffractometry, revealing details about their crystalline structures, intermolecular contacts, and packing arrangements. For instance, analyses have shown the presence of specific C-H…X contacts and supramolecular synthons that are indicative of the compounds' potential for forming stable crystalline structures (Tawfiq et al., 2014).
Chemical Reactions and Properties
The compound's reactivity can be studied through its participation in various chemical reactions, such as intramolecular oxidative N-N bond formation, which is a key step in synthesizing biologically important structures like 1,2,4-triazolo[1,5-a]pyridines. Such reactions often employ reagents like phenyliodine bis(trifluoroacetate) for direct oxidative N-N bond formation, highlighting the compound's versatility in synthetic chemistry (Zheng et al., 2014).
Physical Properties Analysis
The physical properties, such as melting points and crystallization behavior, can be inferred from the molecular structure, with specific intermolecular contacts and packing arrangements playing a significant role. For example, the presence of certain supramolecular synthons and packing motifs has been linked to the crystallization behavior and stability of these compounds (Tawfiq et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity and potential for forming complexes with metals, can be explored through various spectroscopic and analytical techniques. Studies on related compounds have demonstrated their ability to form complexes with metals, which is indicative of their potential application in areas such as catalysis and material science (Dunru Zhu et al., 2000).
作用機序
将来の方向性
特性
IUPAC Name |
(3-methyl-3-phenylpiperidin-1-yl)-[2-(1,2,4-triazol-4-yl)pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-20(17-6-3-2-4-7-17)9-5-11-24(13-20)19(26)16-8-10-21-18(12-16)25-14-22-23-15-25/h2-4,6-8,10,12,14-15H,5,9,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQPLXZZVFTUEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)C2=CC(=NC=C2)N3C=NN=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-2-(4H-1,2,4-triazol-4-yl)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino]methyl}phenyl)acetamide](/img/structure/B5627899.png)
![1-[(4-ethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5627911.png)
![(3S*,4S*)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbonyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5627933.png)
![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-[(5-methyl-1H-imidazol-4-yl)methyl]benzamide](/img/structure/B5627935.png)
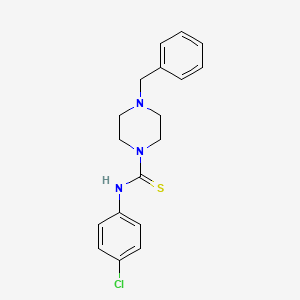
![2-cyclopropyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine](/img/structure/B5627938.png)
![methyl 2-ethyl-5-[(ethylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B5627943.png)
![6-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-N,N-dimethyl-2-pyrazinecarboxamide](/img/structure/B5627951.png)

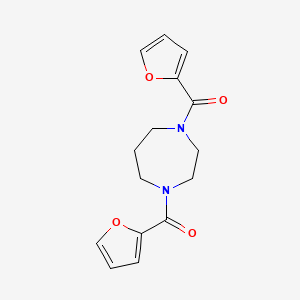
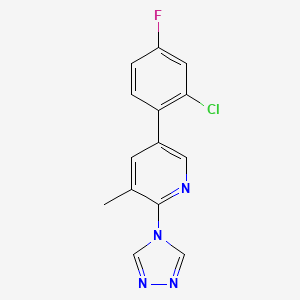
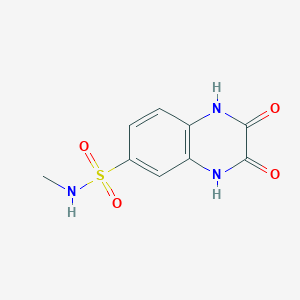
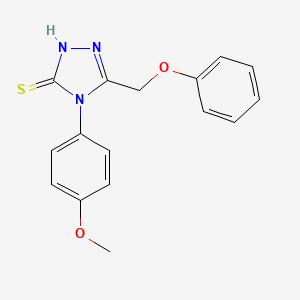
![N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5627983.png)